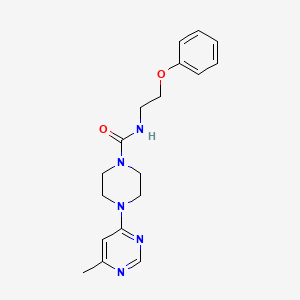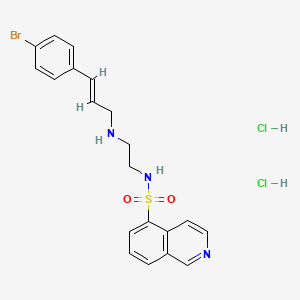
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, also known as DMHU, is a synthetic compound that has gained significant attention due to its potential use in scientific research. DMHU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and X-ray Structure Analysis
The study by Saraçoǧlu and Ekici (2015) presents the spectroscopic characterization and X-ray structure of a molecule closely related to 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, highlighting its potential for nonlinear optical properties and the relevance of DFT calculations for understanding its molecular geometry and electronic properties. This research indicates the compound's significance in material science, particularly in the development of materials with specialized optical functionalities (Saraçoǧlu & Ekici, 2015).
Complexation-induced Unfolding of Heterocyclic Ureas
Research by Corbin et al. (2001) explores the complexation-induced unfolding of heterocyclic ureas, demonstrating how simple foldamers can equilibrate with multiply hydrogen-bonded sheetlike structures. This study provides insight into the compound's role in the development of self-assembling materials, offering a primitive mimicry of the helix-to-sheet transition observed in peptides (Corbin et al., 2001).
Oxo-anion Binding Capabilities
Wu et al. (2007) discuss the anion coordination chemistry of protonated urea-based ligands, revealing the compound's potential in binding inorganic oxo-acids. This ability to form stable complexes with various anions underlines its potential application in the design of new ligands for environmental remediation or in catalysis (Wu et al., 2007).
Antifouling and Herbicide Degradation Studies
Studies on the determination of antifouling booster biocides and herbicides, and their metabolites in environmental samples, underscore the relevance of compounds like 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea in environmental chemistry. Gatidou et al. (2005) and Schuelein et al. (1996) provide methodologies for the detection of these compounds in marine and agricultural contexts, respectively, highlighting the importance of understanding the environmental fate and transformation of such chemicals (Gatidou et al., 2005); (Schuelein et al., 1996).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-11-5-6-13(9-12(11)2)17-14(18)16-10-15(3,19)7-8-20-4/h5-6,9,19H,7-8,10H2,1-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFFUTOEXVOIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)(CCSC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680836.png)
![3-Benzoyl-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2680837.png)

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B2680839.png)


![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]butanamide](/img/structure/B2680842.png)
![(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride](/img/structure/B2680843.png)





![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)